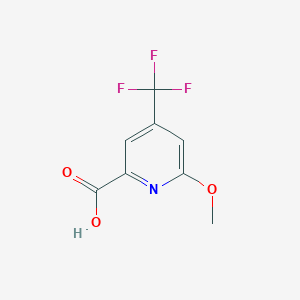

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Description

Properties

Molecular Formula |

C8H6F3NO3 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H6F3NO3/c1-15-6-3-4(8(9,10)11)2-5(12-6)7(13)14/h2-3H,1H3,(H,13,14) |

InChI Key |

WKUFWMMGOKQWKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods:

Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine, where chlorine atoms are replaced by fluorine atoms using appropriate reagents.

Pyridine Ring Construction: This method involves constructing the pyridine ring from a trifluoromethyl-containing building block.

Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as trifluoromethyl copper or other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The methoxy and carboxylic acid groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy and Trifluoromethyl Substitution

- 3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1214330-74-1): Structural Difference: Methoxy at position 3, trifluoromethyl at position 4. However, the trifluoromethyl group at position 6 may decrease metabolic stability compared to the 4-position in the target compound .

Pyrimidine and Thienopyridine Analogues

2-(Phenylthio)pyrimidine-4-carboxylic acid ():

- Core Structure : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).

- Functional Groups : Phenylthio substituent introduces sulfur-based π-π interactions, differing from the trifluoromethyl group’s inductive effects.

- Applications : Pyrimidines are common in kinase inhibitors, but the absence of a trifluoromethyl group reduces lipophilicity compared to the target compound.

- 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 104960-56-7): Core Structure: Thienopyridine (sulfur-containing fused ring) vs. pyridine. Impact: The sulfur atom increases electron density, while the amino group introduces hydrogen-bonding capacity.

Fused-Ring Derivatives

- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (): Core Structure: Pyrrolopyridine (fused pyrrole-pyridine) vs. simple pyridine. However, the methoxy group at position 5 (vs. 6 in the target compound) may alter electronic distribution .

Functional Group Variations

- 6-Methoxy-4-(trifluoromethyl)nicotinamide :

Key Data Table: Structural and Property Comparison

Biological Activity

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered interest for its applications in the development of pharmaceuticals, especially those targeting various diseases. Its unique trifluoromethyl and methoxy substituents contribute to its biological properties, making it a subject of ongoing research.

The molecular structure of this compound is characterized by:

- Pyridine ring : A six-membered aromatic ring containing nitrogen.

- Trifluoromethyl group : Enhances lipophilicity and may influence biological interactions.

- Methoxy group : Potentially involved in hydrogen bonding and electronic effects.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, derivatives of trifluoromethylpyridines have shown significant antifungal and antibacterial effects, suggesting that this compound may possess similar properties.

Enzyme Inhibition

Studies have demonstrated that pyridine derivatives can act as inhibitors for various enzymes. The mechanism often involves the interaction of the compound with the active site of enzymes, leading to inhibition. For example, the compound's structural similarity to known enzyme inhibitors suggests it may inhibit enzymes such as acetylcholinesterase or cyclooxygenase, which are relevant in treating neurodegenerative diseases and inflammation.

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the trifluoromethyl group is hypothesized to enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against tumor cells.

Case Studies

- Study on Antimicrobial Activity : A study investigated the antimicrobial effects of various trifluoromethylpyridine derivatives, including this compound. The results demonstrated a significant reduction in microbial growth compared to control groups, highlighting the compound's potential as an antimicrobial agent .

- Enzyme Inhibition Analysis : In a series of enzyme inhibition assays, this compound was tested against acetylcholinesterase and showed promising inhibitory activity, suggesting its potential use in treating Alzheimer's disease .

- Cytotoxicity Assessment : A cytotoxicity assay was performed on several cancer cell lines (e.g., HeLa and MCF-7). The results indicated that this compound exhibited significant cytotoxic effects with IC50 values comparable to established anticancer drugs .

Data Tables

Q & A

Q. What are the common synthetic routes for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, and what reaction conditions are typically employed?

The synthesis often involves palladium-catalyzed cross-coupling reactions . For example:

- Suzuki-Miyaura coupling of a pyridine boronic acid derivative with a trifluoromethyl-containing precursor using Pd(PPh₃)₄, Na₂CO₃, and a DME/H₂O solvent system at 80–100°C .

- Nucleophilic substitution on pre-functionalized pyridine scaffolds, employing anhydrous conditions and catalysts like CuI for Ullmann-type couplings to introduce methoxy or trifluoromethyl groups .

- Alternative routes include multistep functionalization of pyridine cores, with trifluoromethylation via Ruppert-Prakash reagents (e.g., TMSCF₃) under basic conditions .

Q. What analytical methods are recommended for characterizing the purity and structure of this compound?

- Structural confirmation : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substituent positions and electronic environments. PubChem provides reference data (InChIKey:

SAJWBBTYRMBHDQ-UHFFFAOYSA-N) . - Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect impurities.

- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, if applicable .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Protective equipment : Nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact .

- Storage : Sealed containers under inert atmosphere (argon) at room temperature to prevent hydrolysis of the trifluoromethyl group .

- Incompatibilities : Avoid strong acids/bases, which may degrade the compound into hazardous byproducts (e.g., HF release) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the methoxy and trifluoromethyl groups be systematically addressed?

- Directing groups : Use boronic esters or meta-directing ligands (e.g., XPhos) to control coupling positions in Pd-mediated reactions .

- Computational modeling : Density Functional Theory (DFT) predicts electron density maps to identify preferential substitution sites (e.g., 4-position for -CF₃ due to electron-withdrawing effects) .

- Steric effects : Methoxy groups at the 6-position hinder substitutions at adjacent sites, guiding reactivity to the 4-position .

Q. What mechanistic insights explain the influence of the trifluoromethyl group on the compound’s reactivity in nucleophilic aromatic substitution?

- Electron-withdrawing effects : The -CF₃ group increases ring electrophilicity, accelerating nucleophilic attack at the 4-position. Kinetic studies (e.g., Hammett plots) quantify substituent effects .

- Steric hindrance : The bulky trifluoromethyl group disfavors ortho-substitution, directing reactions to the para position. Isotopic labeling (e.g., deuterated solvents) can track reaction pathways .

Q. How should researchers reconcile discrepancies in reported biological activities (e.g., enzyme inhibition) across studies?

- Assay standardization : Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm target binding .

- Batch characterization : LC-MS to identify impurities or degradation products (e.g., carboxylic acid hydrolysis) that may alter activity .

- Meta-analysis : Cross-reference PubChem BioAssay data (AID: 743255) to validate reproducibility .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties for drug development?

- Molecular dynamics simulations : Tools like Desmond assess membrane permeability and binding stability in lipid bilayers .

- QSAR models : Correlate structural descriptors (e.g., LogP, polar surface area) with absorption/distribution properties.

- ADMET prediction : SwissADME or ADMETLab2.0 evaluate CYP450 interactions and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.